molecular formula C21H23ClN2O3S B2638127 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954608-55-0

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2638127
CAS No.: 954608-55-0
M. Wt: 418.94
InChI Key: JFWUYQKOQVHMER-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a pyrrolidinone ring, and a tetrahydronaphthalene sulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then coupled with the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidinone-containing molecules. Examples are:

Uniqueness

What sets N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its combined structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-18-6-8-19(9-7-18)24-14-15(11-21(24)25)13-23-28(26,27)20-10-5-16-3-1-2-4-17(16)12-20/h5-10,12,15,23H,1-4,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWUYQKOQVHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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